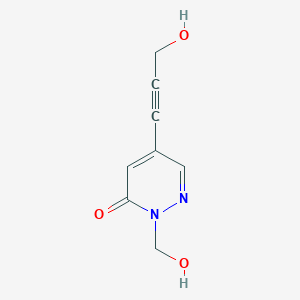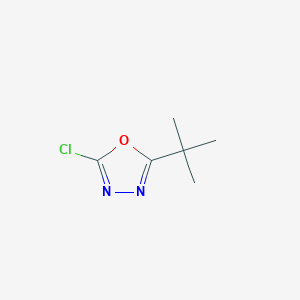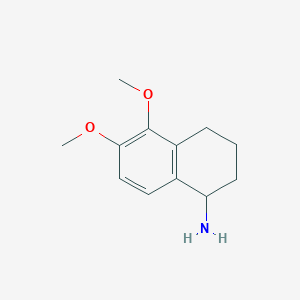
1-(2,2-Dimethylcyclobutyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylcyclobutyl)ethanamine is an organic compound characterized by a cyclobutane ring with two methyl groups attached to one of its carbons and an ethanamine group attached to another carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclobutyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethylcyclobutyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the amine.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products Formed:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Maintains the amine structure or reduces oxidized derivatives.
Substitution: Results in various substituted ethanamine derivatives.
Scientific Research Applications
1-(2,2-Dimethylcyclobutyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex cycloalkylamine derivatives.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique structural properties.
Mechanism of Action
The mechanism by which 1-(2,2-Dimethylcyclobutyl)ethanamine exerts its effects involves its interaction with various molecular targets. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways related to neurotransmission and enzyme activity. The cyclobutane ring provides structural rigidity, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclobutylamine: Lacks the dimethyl substitution, resulting in different chemical properties.
2,2-Dimethylcyclobutylmethanamine: Similar structure but with a methanamine group instead of ethanamine.
Cyclohexylamine: Larger ring structure, leading to different steric and electronic effects.
Uniqueness: 1-(2,2-Dimethylcyclobutyl)ethanamine is unique due to its specific combination of a cyclobutane ring with dimethyl substitution and an ethanamine group
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclobutyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-6(9)7-4-5-8(7,2)3/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
QJYVFBBYWVWCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC1(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)




![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)



![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)



![4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)
